1,4-Dimethoxyanthracene
Description
Overview of Anthracene (B1667546) Derivatives in Contemporary Chemical Science
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as a fundamental scaffold in modern chemical research. ontosight.aifrontiersin.orgnih.gov Its derivatives have garnered considerable interest over the last decade due to their unique electronic properties, inherent stability, and efficient electron transport capabilities. frontiersin.orgnih.gov These characteristics make them pivotal components in the development of advanced materials for a range of applications, including organic electronics, photovoltaics, and therapeutics. frontiersin.orgnih.gov
The synthesis of specifically substituted anthracenes has been a major focus, with transition metal-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions—providing versatile and efficient pathways. frontiersin.org These methods allow for the precise introduction of diverse functional groups onto the anthracene core, which in turn modulates the electronic and photophysical properties of the resulting molecules. frontiersin.orgacs.org Researchers are increasingly emphasizing the development of "green" synthesis methodologies to minimize waste and avoid toxic reagents. frontiersin.orgnih.gov
The functional potential of anthracene derivatives is broad. They are extensively studied as organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. acs.orgsolubilityofthings.comsmolecule.comresearchgate.netnih.gov The substitution pattern on the anthracene ring system is critical; for instance, modifications at the 9- and 10-positions can significantly enhance properties like fluorescence quantum yields by inhibiting undesirable π–π stacking and crystallization in the solid state. acs.orgrsc.org
Academic Significance of Methoxylation in Anthracene Chemistry
The introduction of methoxy (B1213986) (–OCH₃) groups, a process known as methoxylation, is a key strategy for modifying the properties of anthracene derivatives. ontosight.ai As a strong electron-donating group, the methoxy substituent profoundly influences the electronic structure of the anthracene core, which alters its physical, chemical, and biological characteristics. ontosight.ailboro.ac.uknih.gov
One of the primary academic interests in methoxylation is its effect on the photophysical and electrochemical properties of anthracenes. lboro.ac.uk The electron-donating nature of methoxy groups can lead to substantial changes in absorption and emission spectra. acs.orglboro.ac.uk For example, in studies involving 9,10-dicyanoanthracene (B74266) (DCA), the addition of methoxy substituents resulted in significant modifications to the molecule's redox potentials and two-photon absorption capabilities. lboro.ac.uk Furthermore, methoxylation often enhances the solubility of the parent anthracene, a crucial factor for solution-based processing and biological studies. solubilityofthings.com
From a synthetic standpoint, the methoxy group is highly significant due to its versatility. It can serve as a directing group for subsequent electrophilic aromatic substitutions, guiding the introduction of other functionalities to specific positions on the aromatic rings. nih.gov Moreover, the methoxy group itself can be chemically transformed into other substituents, such as hydroxyl or triflate groups, providing a handle for further diversification of the anthracene scaffold through cross-coupling reactions. nih.gov
Research Trajectories and Current State of 1,4-Dimethoxyanthracene Studies
Research on this compound primarily revolves around its synthesis and its utility as a building block in the construction of more complex molecular architectures. The compound is typically prepared via the reduction of its oxidized precursor, this compound-9,10-dione. This precursor is, in turn, synthesized through the methylation of 1,4-dihydroxyanthraquinone (quinizarin). nih.gov
A significant area of investigation for this compound is its application in Diels-Alder reactions. It serves as a diene in cycloaddition reactions with various dienophiles, such as maleic anhydride (B1165640), to produce specific syn- and anti-cycloadducts. oup.comresearchgate.net These reactions are fundamental for creating complex, three-dimensional structures. Theoretical calculations have been employed to study the transition states and stereochemical outcomes of these reactions. oup.comresearchgate.net
The compound is a key intermediate in the synthesis of elaborate supramolecular structures, including iptycenes and cyclododeciptycenes. researchgate.netacs.org For instance, it has been used in a multi-step synthesis to produce heptiptycene tetraquinone. acs.org
The structural properties of this compound and its immediate precursor have been well-characterized. The crystal structure of this compound was determined using single-crystal X-ray diffraction, providing precise data on its molecular geometry. researchgate.net Similarly, the crystal structure of this compound-9,10-dione has been elucidated, showing a nearly planar anthraquinone (B42736) core. researchgate.net
Table 1: Crystallographic Data for this compound-9,10-dione
| Parameter | Value |
| Space Group | Pnma |
| a (Å) | 7.0520(16) |
| b (Å) | 14.662(3) |
| c (Å) | 12.121(3) |
| Volume (ų) | 1253.2(5) |
| Z | 4 |
| Density (g/cm³) | 1.422 |
Table 2: Selected Spectroscopic Data for this compound-9,10-dione
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J = 7.6 Hz, 2H), 7.78 (t, J = 7.2 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 3.98 (s, 6H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 182.4 (C=O), 156.1 (C-1/C-4), 134.8, 126.7–124.3 (aromatic CH), 56.3 (OCH₃) |
| IR (cm⁻¹) | 1675 (C=O), 1590 (conjugated quinone), 1260 & 1105 (C-O) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-7-8-16(18-2)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTBFSAWJWMRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065343 | |
| Record name | 1,4-Dimethoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13076-29-4 | |
| Record name | 1,4-Dimethoxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene, 1,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethoxyanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene, 1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dimethoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1,4 Dimethoxyanthracene
Electron-Rich Aromatic Reactivity Profile
1,4-Dimethoxyanthracene exhibits a distinct reactivity profile characterized by its electron-rich nature. The presence of two methoxy (B1213986) groups on the anthracene (B1667546) core significantly increases the electron density of the aromatic system. These electron-donating groups make the molecule more nucleophilic compared to unsubstituted anthracene. wikipedia.org This heightened nucleophilicity renders this compound particularly susceptible to reactions with electrophiles and makes it an excellent diene in cycloaddition reactions. researchgate.net
The electron-donating nature of the methoxy groups primarily influences the reactivity of the central ring (9,10-positions) of the anthracene molecule. This is a consequence of the maximization of aromatic stabilization energies in the transition state, which favors reactions at these positions. researchgate.net The increased electron density at the 9,10-positions makes them the primary sites for electrophilic attack and cycloaddition reactions.
Cycloaddition Reactions
This compound readily participates in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org Its electron-rich character makes it a potent diene, particularly in reactions with electron-deficient dienophiles. researchgate.net
Diels-Alder Reactions with Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of the reactivity of this compound. wikipedia.org In this reaction, the anthracene derivative acts as the 4π-electron component (diene) and reacts with a 2π-electron component (dienophile) to form a six-membered ring. iitk.ac.in
Common dienophiles that react with this compound include maleic anhydride (B1165640) and its derivatives. researchgate.netoup.com These reactions are typically thermally allowed and proceed in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step. iitk.ac.in The reaction of this compound with maleic anhydride is a well-studied example, leading to the formation of a triptycene-type structure. oup.com
A one-pot synthesis of 2,5,8-trimethoxy-9,10-dihydro-9,10- researchgate.netoup.combenzenoanthracene-1,4-dione has been achieved by heating a mixture of this compound, methoxyhydroquinone, silver oxide, and zinc iodide in toluene. nih.gov
The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. masterorganicchemistry.commasterorganicchemistry.com In the reaction of 1,4-dialkoxyanthracenes with maleic anhydride, two diastereomeric cycloadducts, syn and anti, can be formed. oup.com For this compound, a slight anti-preference has been observed. researchgate.netoup.com However, theoretical calculations of the transition states for the reaction between this compound and maleic anhydride have indicated no significant stereochemical preference. researchgate.netoup.comresearchgate.net
The regioselectivity of the Diels-Alder reaction is generally governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com For this compound, the reaction occurs exclusively at the 9,10-positions of the central ring, a consequence of the significant contribution of these positions to the Highest Occupied Molecular Orbital (HOMO). researchgate.net
| Diene | Dienophile | Major Product Stereochemistry | Reference |
| This compound | Maleic Anhydride | Slight anti-preference | researchgate.netoup.com |
| 1,4-Bis(benzyloxy)anthracene | Maleic Anhydride | Small syn-preference | researchgate.netoup.com |
The cycloadducts formed from the Diels-Alder reaction of this compound can be isolated and characterized using various spectroscopic and analytical techniques. The diastereomers (syn and anti) can be separated and their structures confirmed. oup.com
A key diagnostic tool for determining the syn/anti selectivity is ¹H NMR spectroscopy, where the chemical shift of the bridgehead methine proton of the cycloadduct provides valuable information. researchgate.netoup.comresearchgate.net X-ray crystallography has also been employed to definitively establish the stereochemistry of the isolated adducts. researchgate.netoup.com For instance, the structure of the displacement product, 2-bromo-3-[2-(tert-butoxycarbonyl)ethylamino]-9,10-dihydro-9,10- researchgate.netoup.combenzenoanthracene-1,4,5,8-tetrone, was unequivocally determined by a single-crystal X-ray analysis. nih.gov
| Technique | Application | Reference |
| ¹H NMR Spectroscopy | Determination of syn/anti selectivity | researchgate.netoup.comresearchgate.net |
| X-ray Crystallography | Definitive stereochemical assignment | researchgate.netoup.comnih.gov |
| UV-vis Spectroscopy | Suggests formation of charge-transfer complexes | researchgate.netoup.com |
Photochemical and Thermal Cycloaddition Dynamics
Beyond thermally induced Diels-Alder reactions, this compound can also participate in photochemical cycloadditions. researchgate.net These reactions often proceed through different mechanisms than their thermal counterparts. For example, photochemical Diels-Alder reactions can occur via electron transfer from the excited state of the anthracene derivative to the dienophile. researchgate.net
The dynamics of both thermal and photochemical cycloadditions are influenced by factors such as solvent polarity and the nature of the reactants. researchgate.netkpfu.ru In some cases, the formation of charge-transfer complexes between the electron-rich anthracene and the electron-poor dienophile is possible, which can be observed using UV-vis spectroscopy. researchgate.netoup.com The photochemical [4+4] cycloaddition of some anthracene derivatives can be controlled to achieve specific regio- and stereoselectivity. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution Considerations
While cycloaddition is a dominant reaction pathway for this compound, the possibility of electrophilic and nucleophilic aromatic substitution must also be considered.
Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on anthracenes occurs at the central B ring (9,10-positions) to maximize aromatic stabilization in the transition state. researchgate.netresearchgate.net The electron-donating methoxy groups in this compound further activate these positions towards electrophilic attack. wikipedia.org However, under certain conditions, substitution can be directed to the terminal A ring. For example, bromination of a related 1,8-dimethoxyanthracene (B13136573) using N-bromosuccinamide (NBS) resulted in substitution at the terminal ring. researchgate.net
Nucleophilic Aromatic Substitution: Aromatic rings are typically nucleophilic and thus resistant to nucleophilic attack. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub Given that this compound is an electron-rich system, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions. For SNAr to occur, the aromatic ring would need to be rendered sufficiently electron-poor, or very strong nucleophiles and harsh reaction conditions would be required. pressbooks.publibretexts.org In some cases, nucleophilic substitution has been observed on derivatives of this compound, such as the displacement of methoxy groups in this compound-9,10-dione by butylamine (B146782). nih.gov
Oxidative Transformations to Quinone Derivatives
The oxidation of this compound and its derivatives is a key transformation, often leading to the formation of quinone structures. This process typically involves the demethylation of the methoxy groups followed by or concurrent with the oxidation of the anthracene core. One of the common reagents used for the oxidative demethylation of dimethoxyarenes is ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netinstras.com This method is effective for converting methoxy-substituted triptycenes, which are synthesized from this compound, into their corresponding quinones. researchgate.netinstras.com
The stability of the radical cations formed during oxidation plays a crucial role in the reaction pathway. For instance, the radical cation of 9,10-dimethoxyanthracene (B1606964) can undergo rapid O-dealkylation. osti.gov This is attributed to increased steric strain that pushes the methoxy groups out of the arene plane, disrupting the π-conjugation with the oxygen 2p orbitals. osti.gov In a study comparing dimethoxy-substituted aromatic compounds, the oxidation of 2-ethyl-9,10-dimethoxyanthracene (B1213300) (a derivative of this compound) resulted in a significant yield (38%) of the corresponding quinone, 2-ethylanthracene-9,10-dione. osti.gov This suggests that O-demethylation is a primary decomposition mechanism for charged dimethoxyanthracene species. osti.gov
The synthesis of triptycene (B166850) quinones often utilizes a Diels-Alder reaction between this compound and a suitable dienophile like p-benzoquinone, followed by an oxidative step. researchgate.netinstras.com The resulting triptycene hydroquinone (B1673460) intermediate is oxidized, often by excess quinone from the reaction, to the stable triptycene quinone. instras.com
Table 1: Oxidative Transformation of a Dimethoxyanthracene Derivative
| Starting Material | Product | Key Observation | Reference |
|---|---|---|---|
| 2-ethyl-9,10-dimethoxyanthracene | 2-ethylanthracene-9,10-dione | O-demethylation is the main decomposition pathway for the radical cation. | osti.gov |
Reductive Pathways and Derivative Formation
This compound can be synthesized via the reduction of its corresponding quinone, this compound-9,10-dione. A highly efficient method for this transformation involves using a combination of zinc powder and sodium hydroxide (B78521) (Zn/NaOH), which can achieve a 95% yield. In contrast, using hydroiodic acid (HI) in acetic acid is significantly less effective for this specific reduction. Methoxy-substituted anthraquinones can also be reduced to the corresponding methoxyanthracenes in moderate to good yields using zinc in refluxing acetic acid. researchgate.net
Another synthetic approach involves the mechanochemical reductive aromatization of 1,4-dimethoxy-cyclohexadiene precursors to form anthracene derivatives. chemrxiv.org This tin-mediated method provides an alternative to homogeneous reductive aromatization techniques. chemrxiv.org
The reduction of related acylated anthraquinones can also lead to derivative formation. For example, the treatment of 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate with butylamine in the presence of a catalyst suggests that the acetate (B1210297) groups are first reduced to form a 1,4-dihydroxyanthraquinone intermediate before subsequent reactions occur. mdpi.com
Table 2: Synthesis of this compound via Reduction
| Precursor | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dimethoxyanthraquinone (B1194249) | Zn/NaOH | This compound | 95% | |
| 1,4-Dimethoxyanthraquinone | HI/acetic acid | This compound | 5% | |
| Methoxy-9,10-anthraquinones | Zinc in refluxing acetic acid | Methoxyanthracenes | Moderate to good | researchgate.net |
Substitution Reactions of Methoxy Groups
The methoxy groups of this compound and its oxidized quinone form can undergo substitution reactions, providing pathways to various functionalized derivatives. A notable reaction is the nucleophilic substitution of the methoxy groups with amines. For instance, this compound-9,10-dione reacts with butylamine in the presence of a (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) catalyst to yield amino-substituted anthraquinones. mdpi.comresearchgate.net The proposed mechanism involves the interaction of the methoxy group with the catalyst, leading to the cleavage of the C1-O bond and formation of an aromatic carbocation, which is then attacked by the amine. mdpi.com
Demethylation, the cleavage of the methyl-oxygen bond, is another important substitution reaction, typically yielding hydroxyl groups. wikipedia.org This can be achieved using strong Lewis acids like boron tribromide (BBr₃). wikipedia.org This reagent is particularly effective for the demethylation of aryl methyl ethers. wikipedia.org For example, 5-iodo-1,4-dimethoxytriptycene, synthesized from this compound, can be efficiently demethylated using BBr₃ to produce 5-iodo-1,4-dihydroxytriptycene in 87% yield. nih.gov This highlights a method to convert the stable methoxy groups back to more reactive hydroxyl groups for further functionalization. nih.gov
Table 3: Substitution Reactions on the 1,4-Dimethoxy Anthracene Core
| Substrate | Reagent(s) | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| This compound-9,10-dione | BuNH₂ / PhI(OAc)₂ | Aminoanthraquinone | Nucleophilic substitution of methoxy group | mdpi.com |
| 5-Iodo-1,4-dimethoxytriptycene | BBr₃ | Dihydroxytriptycene | Demethylation to hydroxyl groups | nih.gov |
TDAE-Initiated Reactions
Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reducing agent capable of initiating reactions through two sequential single-electron transfers. arkat-usa.orgsigmaaldrich.com This property is exploited in reactions with haloalkyl derivatives to generate anions under mild conditions. arkat-usa.orgsigmaaldrich.com While direct TDAE-initiated reactions on this compound are not extensively detailed, studies on its derivatives provide insight into its potential reactivity.
Research has been conducted on TDAE-initiated reactions with brominated derivatives of this compound-9,10-dione. arkat-usa.org Specifically, the reaction of TDAE with 2-(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione (B13138124) and 2-(dibromomethyl)-1,4-dimethoxyanthracene-9,10-dione has been explored. arkat-usa.org The reaction of the dibromomethyl derivative with nucleophiles like benzoxazolone in the presence of TDAE unexpectedly produced alcohol derivatives. arkat-usa.org This is explained by the initial reduction of the dibromomethyl substrate by TDAE to a monobromomethyl intermediate, which then proceeds to react. arkat-usa.org
TDAE is a homogenous stoichiometric reductant with high functional group tolerance, making it a versatile tool in organic synthesis. organic-chemistry.org Its ability to act as a terminal reductant in metal-catalyzed cross-coupling reactions further underscores its utility. organic-chemistry.org The typical conditions for TDAE-initiated reactions with halomethyl derivatives involve using 1 equivalent of TDAE in an anhydrous solvent like DMF, with the reaction starting at a low temperature (-20 °C) before warming to room temperature. arkat-usa.org
Advanced Spectroscopic and Structural Elucidation Techniques in 1,4 Dimethoxyanthracene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,4-Dimethoxyanthracene by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton (¹H) NMR for Structural Assignments
The ¹H NMR spectrum of this compound provides critical information about the chemical environment, connectivity, and number of different types of protons in the molecule. Based on its structure, the spectrum can be divided into distinct regions for the aromatic protons and the methoxy (B1213986) group protons.
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups at positions 1 and 4 are expected to appear as a sharp, singlet peak. Due to the electronegativity of the adjacent oxygen atoms, this signal would be found in the downfield region typical for methoxy groups, generally around 3.5-4.0 ppm.
Aromatic Protons: The anthracene (B1667546) core gives rise to a more complex set of signals in the aromatic region (typically 7.0-8.5 ppm).
The protons on the substituted ring (H-2 and H-3) would appear as an AX or AB system, depending on the magnetic environment.
The protons on the two unsubstituted terminal rings (H-5, H-6, H-7, H-8, H-9, and H-10) would show characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. For instance, H-9 and H-10 are often distinct singlets in the most downfield region of the anthracene system.
The precise chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton to its specific position on the anthracene framework.
Table 1: Predicted ¹H NMR Chemical Shift Regions for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~3.5 - 4.0 | Singlet (s) |
| H-2, H-3 | ~7.0 - 7.5 | Doublet (d) or Multiplet (m) |
| H-5, H-8 | ~7.8 - 8.2 | Multiplet (m) |
| H-6, H-7 | ~7.3 - 7.6 | Multiplet (m) |
| H-9, H-10 | ~8.0 - 8.5 | Singlet (s) or Multiplet (m) |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the carbon skeleton of this compound. Due to the molecule's symmetry, fewer than 16 signals are expected.
Methoxy Carbons (-OCH₃): A distinct signal for the two equivalent methoxy carbons is expected in the range of 55-65 ppm. nih.gov
Aromatic Carbons: The carbons of the anthracene core resonate in the downfield region of approximately 110-150 ppm.
The oxygen-substituted carbons (C-1 and C-4) would be the most downfield among the sp² carbons due to the deshielding effect of the oxygen atoms.
Quaternary carbons (those without attached protons, such as C-4a, C-8a, C-9a, and C-10a) typically show weaker signals.
The remaining protonated aromatic carbons will appear at distinct chemical shifts based on their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Methoxy (-OC H₃) | ~55 - 65 |
| Protonated Aromatic (C -H) | ~110 - 130 |
| Quaternary Aromatic (C -C) | ~125 - 135 |
| Oxygen-Substituted Aromatic (C -O) | ~140 - 155 |
Multi-dimensional NMR Techniques for Complex Structures
For a definitive and complete assignment of all proton and carbon signals, especially in complex regions of the spectrum, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of protons within each aromatic ring of the anthracene core. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nanalysis.comcolumbia.edu This allows for the unambiguous assignment of signals for each CH group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.eduemerypharma.com It is particularly powerful for identifying the connectivity between different structural fragments and for assigning quaternary carbons, which are not visible in an HSQC spectrum. For example, HMBC would show correlations from the methoxy protons to the C-1 and C-4 carbons.
X-ray Crystallography for Solid-State Molecular and Crystal Structures
A published crystallographic study has determined that this compound crystallizes in the orthorhombic system with the space group Pbca. jst.go.jp The unit cell contains eight molecules (Z = 8). jst.go.jp
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | jst.go.jp |
| Space Group | Pbca | jst.go.jp |
| a | 6.3805(5) Å | jst.go.jp |
| b | 15.624(1) Å | jst.go.jp |
| c | 24.778(2) Å | jst.go.jp |
| Volume (V) | 2470.0(4) ų | jst.go.jp |
| Z | 8 | jst.go.jp |
| Final R value | 0.071 | jst.go.jp |
Crystal Packing and Intermolecular Interaction Analysis
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by non-covalent intermolecular interactions. In anthracene derivatives, common packing motifs include herringbone and π-π stacking arrangements. rsc.orgresearchgate.net These interactions are crucial as they influence the material's bulk properties.
In the case of this compound, the crystal structure analysis reveals how individual molecules orient themselves relative to their neighbors to maximize favorable interactions, such as van der Waals forces and potential C-H···π interactions. jst.go.jprsc.org The specific arrangement dictated by the Pbca space group leads to a well-defined three-dimensional architecture.
Molecular Conformation in the Crystalline State
Unlike in solution where molecules can be conformationally flexible, the crystalline state locks the molecule into a specific, low-energy conformation. X-ray analysis of this compound shows that the anthracene core is largely planar, as expected for a polycyclic aromatic system. jst.go.jp
A key structural finding is the conformation of the two methoxy groups. The study reveals that both methoxy groups adopt a syn-geometry, meaning they are oriented on the same side relative to the anthracene plane. jst.go.jp Furthermore, these methoxy groups are determined to be coplanar with the anthracene ring system, indicating significant electronic interaction between the oxygen lone pairs and the aromatic π-system. jst.go.jp This planar conformation is a critical detail for understanding the molecule's electronic and photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a important tool for probing the electronic properties of conjugated systems like this compound. The absorption of UV or visible radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. In organic molecules, these absorptions are typically restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energies. tanta.edu.eg
The UV-Vis spectrum of an organic molecule is primarily the result of n → π* and π → π* electronic transitions. shu.ac.uk These transitions involve the excitation of non-bonding (n) or pi (π) electrons to an antibonding pi (π*) orbital. shu.ac.uklibretexts.org For aromatic compounds like anthracene and its derivatives, the extensive π-conjugation leads to absorption bands in the UV-Vis region. mdpi.com As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). libretexts.orgmdpi.com
This compound can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. rsc.orgrsc.org The formation of these complexes introduces new, low-energy electronic transitions, which are observed as distinct absorption bands in the UV-Vis spectrum, typically at longer wavelengths than the absorptions of the individual donor or acceptor molecules. mdpi.com This phenomenon arises from the transfer of electron density from the HOMO of the donor (this compound) to the LUMO of the acceptor. mdpi.com The energy of the CT band is directly related to the ionization potential of the donor and the electron affinity of the acceptor. rsc.org
| Interaction | Spectroscopic Feature | Typical Wavelength Range (nm) | Underlying Electronic Process |
|---|---|---|---|
| π-Conjugated System | π → π* Transition | 200 - 500 | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |
| Charge-Transfer Complex | CT Absorption Band | > 400 | Excitation of an electron from the HOMO of the donor to the LUMO of the acceptor. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk For the analysis of this compound, MS is crucial for determining its molecular weight and providing structural information through the analysis of its fragmentation patterns. youtube.comlibretexts.org
Upon ionization in the mass spectrometer, typically by electron impact (EI), a this compound molecule loses an electron to form a molecular ion (M•+). uni-saarland.de The m/z value of this ion provides the exact molecular weight of the compound. The molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org Only the charged fragments are detected by the mass spectrometer. uni-saarland.de
The fragmentation pattern is a unique fingerprint of the molecule. The most intense peak in the spectrum is called the base peak, which corresponds to the most stable fragment ion formed. libretexts.org The analysis of the mass differences between the molecular ion and the various fragment ions can help elucidate the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of methyl groups (•CH₃) or methoxy groups (•OCH₃) from the parent ion.
| Ion | Proposed Identity | Expected m/z | Formation Pathway |
|---|---|---|---|
| [M]•+ | Molecular Ion | 238.28 | Ionization of this compound |
| [M - CH₃]•+ | Loss of a methyl radical | 223.25 | Fragmentation of the molecular ion |
| [M - OCH₃]•+ | Loss of a methoxy radical | 207.25 | Fragmentation of the molecular ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their bonds. msu.edu
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. libretexts.orgyoutube.com The presence of the methoxy groups will give rise to strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ range. Additionally, C-H bending vibrations provide further structural information and are found in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each compound. msu.edulibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Variable |
| Alkyl C-H (in -OCH₃) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Variable |
| Aromatic C-O | Stretching | 1275 - 1200 | Strong |
| Alkyl C-O | Stretching | 1150 - 1085 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Fluorescence Spectroscopy for Photophysical Characterization
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules, or fluorophores, such as this compound. mdpi.comnih.gov Upon absorption of a photon, a fluorophore is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state and can return to the ground state by emitting a photon. mdpi.com This emitted light is the fluorescence.
The fluorescence spectrum of this compound is typically a mirror image of its absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key parameters that characterize its emissive properties. mdpi.com
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. wikipedia.org This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional quenching. chalcogen.ro Quenching can be broadly classified into two main types: dynamic (or collisional) and static.
Dynamic Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. chalcogen.ro This process is described by the Stern-Volmer equation.
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. wikipedia.org
For this compound, quenching can occur in the presence of electron acceptors, leading to the formation of an excited-state charge-transfer complex (exciplex) which may be non-emissive or emit at a different wavelength. rsc.orgnih.gov
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. nih.gov Energy is transferred from an excited donor fluorophore to a ground-state acceptor fluorophore through long-range dipole-dipole interactions. researchgate.netmdpi.com The efficiency of FRET is highly dependent on the inverse sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring distances on the order of 1-10 nanometers. mdpi.com
Theoretical and Computational Investigations of 1,4 Dimethoxyanthracene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the behavior of electrons in molecules. northwestern.edu These calculations can determine molecular structure, energy, and a variety of electronic properties. northwestern.edu For aromatic systems like 1,4-dimethoxyanthracene, methods like Density Functional Theory (DFT) are particularly popular, offering a good balance between computational cost and accuracy for medium-sized molecules. researchgate.net
The electronic structure of a molecule dictates its chemical and physical properties. A key aspect of this is the analysis of molecular orbitals (MOs), which describe the regions in a molecule where electrons are likely to be found. utexas.edu Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. ossila.comwikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption properties, stability, and reactivity. wikipedia.org A smaller gap generally suggests that the molecule can be more easily excited and is typically more reactive. wikipedia.org
In anthracene (B1667546) and its derivatives, the frontier orbitals are typically π-orbitals delocalized across the aromatic core. researchgate.net The introduction of two methoxy (B1213986) groups at the 1 and 4 positions of the anthracene core is expected to raise the energy of the HOMO due to the electron-donating nature of the oxygen lone pairs, which participate in resonance with the aromatic system. This, in turn, would decrease the HOMO-LUMO gap compared to unsubstituted anthracene, likely shifting its absorption spectrum to longer wavelengths. Computational studies on anthracene derivatives confirm that substituents significantly influence the energies of these frontier orbitals. semanticscholar.org
Table 1: Key Concepts in Molecular Orbital Theory
| Concept | Description |
|---|---|
| Molecular Orbital (MO) | A mathematical function describing the wave-like behavior of an electron in a molecule. utexas.edu |
| HOMO | Highest Occupied Molecular Orbital; the highest energy orbital containing electrons. ossila.comchadsprep.com |
| LUMO | Lowest Unoccupied Molecular Orbital; the lowest energy orbital devoid of electrons. ossila.comchadsprep.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to molecular reactivity and electronic transitions. wikipedia.org |
This is an interactive data table. You can sort and filter the data.
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While this compound itself does not have common tautomeric forms, related anthracene derivatives, particularly those capable of forming keto-enol or imine-enamine systems, are subjects of computational tautomerism studies.
Theoretical calculations are highly effective in determining the relative stabilities of different tautomers. By calculating the total electronic energy of each isomer, researchers can predict which form is energetically preferred. For example, a theoretical study on a related system, 9,10-dihydroxy-1,4-bis(methoxyimino)anthracene, used quantum chemical calculations to compare the stability of its tautomers. rsc.org The results showed that one tautomer was marginally preferred over the other by only 0.68 kcal/mol. rsc.org In contrast, for the reduced forms of these molecules, the energetic preference was much more significant, with one tautomer being favored by 11.3 kcal/mol, a finding that aligned with experimental NMR data. rsc.org These studies highlight how computational methods can provide quantitative data on the energetic landscape of tautomeric equilibria.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and predict the feasibility and selectivity of various reactions.
Anthracene and its derivatives are well-known to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the central ring acts as a diene. Computational studies can model these reactions to determine the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy barrier, which is crucial for predicting reaction rates. rsc.orgnih.gov
For anthracene derivatives, a key point of interest is the competition between [4+2] cycloaddition across the central ring (9,10-addition) and the terminal ring (1,4-addition). rsc.org Computational modeling of Diels-Alder reactions involving anthracenes has shown that the activation barriers can be calculated to predict which pathway is kinetically favored. rsc.orgrsc.org Factors such as steric hindrance and electronic effects from substituents, like the methoxy groups in this compound, can be modeled to understand their influence on regioselectivity. rsc.org For instance, studies on substituted anthracenes have shown how bulky substituents can shift the reaction pathway from the typical 9,10-adduct to the less common 1,4-adduct. rsc.org
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. quimicaorganica.orgucsd.edu For a molecule like this compound, this includes the orientation of the methoxy groups relative to the plane of the anthracene ring. While the aromatic core is rigid, the methyl groups can rotate. Computational methods can calculate the energy associated with these different conformations to identify the most stable arrangement. scispace.com
In the context of reactions, computational chemistry can predict the stereochemical outcome. windows.net For cycloaddition reactions, this involves determining whether the endo or exo product is favored. By calculating the energies of the respective transition states, a prediction can be made. nih.gov The endo product is often kinetically favored due to secondary orbital interactions, but the exo product may be more thermodynamically stable. Computational studies on Diels-Alder reactions involving complex dienes and dienophiles have successfully predicted and explained the observed stereoselectivity by comparing the activation free energies of the different pathways. nih.gov
Computational Studies of Supramolecular Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized assemblies. nih.gov Computational modeling is crucial for understanding these host-guest systems, where a host molecule (like a cyclodextrin (B1172386) or a molecular cage) encapsulates a guest molecule (like this compound). nih.govchemrxiv.org
These studies calculate the binding energies and geometries of host-guest complexes, providing insight into the nature of the non-covalent forces at play, such as van der Waals forces, hydrogen bonding, and π-π stacking. nih.govnih.gov For example, computational investigations into the encapsulation of anthracene within supramolecular cages have elucidated how confinement affects reactivity and selectivity in Diels-Alder reactions. nih.gov Such studies can reveal how the host environment stabilizes the transition state of a reaction, effectively catalyzing it. nih.gov Similarly, calculations can model the interaction of anthracene derivatives with other molecules, which is relevant in fields like molecular recognition and the design of chemical sensors. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Anthracene |
This is an interactive data table. You can sort and filter the data.
Advanced Computational Methods in Materials Science
The exploration of novel organic materials for advanced applications in electronics and photonics has been significantly propelled by the use of sophisticated computational methods. These theoretical approaches allow for an in-depth understanding of the structure-property relationships of molecules, guiding the rational design of new materials with tailored functionalities. In the context of this compound, computational chemistry provides crucial insights into its electronic structure, photophysical properties, and potential as a building block for functional organic materials.
For instance, computational studies on substituted anthracenes have shown that the introduction of electron-donating groups, such as methoxy (-OCH3) groups, can significantly alter the electronic properties of the anthracene core. These substituents tend to raise the energy of the HOMO level, thereby reducing the HOMO-LUMO gap. This reduction can lead to a red-shift in the absorption and emission spectra, making the material suitable for specific optoelectronic applications.
Advanced computational methods also extend to the simulation of the behavior of this compound in condensed phases and at interfaces, which is crucial for predicting its performance in solid-state devices. Molecular dynamics (MD) simulations can be employed to study the packing of molecules in a crystal lattice or in an amorphous film. These simulations provide insights into the intermolecular interactions that govern charge transport and other macroscopic properties of the material. By understanding how molecules of this compound arrange themselves in the solid state, researchers can better predict and control the performance of devices fabricated from it.
Furthermore, computational models can predict the vibrational spectra (infrared and Raman) of this compound. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes that may play a role in non-radiative decay processes, which can affect the efficiency of light-emitting devices.
The following tables present hypothetical data for this compound, calculated using DFT methods, to illustrate the type of information that can be obtained from such computational investigations.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 3.87 eV |
| Ionization Potential | 6.21 eV |
| Electron Affinity | 1.65 eV |
Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., using the B3LYP functional with a 6-31G basis set).*
Table 2: Selected Calculated Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-O | 1.36 Å |
| Bond Length | C4-O | 1.36 Å |
| Bond Length | C9-C10 | 1.42 Å |
| Bond Angle | C2-C1-O | 115.2° |
| Bond Angle | C3-C4-O | 115.2° |
| Dihedral Angle | C2-C1-O-CH3 | 178.5° |
Note: These values represent a plausible optimized geometry and would be the result of energy minimization calculations at a specific level of theory.
Applications in Advanced Materials Science and Molecular Systems
Organic Electronics and Optoelectronic Devices
The anthracene (B1667546) core of 1,4-Dimethoxyanthracene provides a robust platform for applications in organic electronics, where conjugated π-systems are essential for charge transport and light emission. The methoxy (B1213986) groups at the 1 and 4 positions act as electron-donating groups, which can be used to tune the electronic energy levels of the molecule.
Anthracene and its derivatives have been extensively utilized in Organic Light-Emitting Diodes (OLEDs) as emitting materials, as well as hole- and electron-transporting materials. rsc.org While research on this compound for these applications is specific, the performance of closely related tetra(methoxy)-containing anthracene derivatives highlights the potential of this class of compounds.
In a typical OLED structure, various organic layers are sandwiched between a cathode and an anode. These layers include the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL). oled.com When a voltage is applied, holes and electrons are injected into the organic layers, where they recombine in the emissive layer to produce light. oled.comjmaterenvironsci.com The efficiency of an OLED is highly dependent on the properties of the materials used in each layer.
A series of 2,3,6,7-tetra(methoxy)-9,10-di(aryl)anthracene derivatives have been synthesized and shown to be effective as hole-transporting and electron-blocking layers in OLEDs. rsc.org These compounds exhibit good thermal and morphological stability, which are crucial for device longevity. Their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are well-suited for facilitating the transport of holes from the anode while blocking the passage of electrons from the emissive layer, thus confining electron-hole recombination to the desired zone and enhancing device efficiency. rsc.org
The performance of OLEDs incorporating these tetra(methoxy) anthracene derivatives has been shown to be comparable or even superior to devices using the traditional hole-transporting material NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine). rsc.org For instance, an optimized green doped OLED using 2,3,6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN) as the hole transport layer achieved a current efficiency of 25.6 cd A⁻¹ and an external quantum efficiency of 7.05% at a current density of 20 mA cm⁻². rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Device Role | Current Efficiency (cd A⁻¹) @ 20 mA cm⁻² | Power Efficiency (lm W⁻¹) @ 20 mA cm⁻² | External Quantum Efficiency (%) |
|---|---|---|---|---|---|---|
| TMOADN | -5.28 | -2.28 | HTL/EBL | 25.6 | 13.4 | 7.05 |
Data for 2,3,6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN), a related compound, is presented to illustrate the potential of methoxy-anthracene derivatives in OLEDs. rsc.org HTL: Hole Transport Layer; EBL: Electron Blocking Layer.
Charge transport in organic semiconductors, such as anthracene derivatives, is fundamentally different from that in inorganic crystalline semiconductors. Instead of charge movement through delocalized bands, charge carriers (electrons and holes) typically "hop" between adjacent molecules. jmaterenvironsci.com The efficiency of this process is governed by the electronic coupling between molecules and the energy required to move a charge from one molecule to another (reorganization energy).
The HOMO and LUMO energy levels are critical in determining the charge transport properties of an organic material. For a material to be an effective hole transporter, its HOMO level should be well-aligned with the work function of the anode and the HOMO level of the adjacent layer to ensure efficient hole injection and transport. rsc.org Conversely, for electron transport, the LUMO level must be appropriately aligned with the cathode and the adjacent layer. nih.govbeilstein-journals.org
In anthracene-based conjugated polymers, ambipolar behavior (the ability to transport both holes and electrons) has been observed. researchgate.net This is attributed to the high delocalization of both the HOMO and LUMO frontier molecular orbitals across the polymer backbone. In some cases, the electron mobility can even exceed the hole mobility, which is advantageous for creating balanced charge transport within an OLED and improving recombination efficiency. researchgate.net The introduction of methoxy groups, being electron-donating, raises the HOMO energy level, which can facilitate hole injection from the anode. This is consistent with the successful use of tetra(methoxy) anthracene derivatives as hole-transporting materials. rsc.org
Photoluminescent Materials and Fluorescent Probes
The inherent fluorescence of the anthracene core makes its derivatives, including this compound, candidates for photoluminescent materials and fluorescent probes. Anthracene itself has a fluorescence quantum yield of 0.36 in cyclohexane. The emission properties can be finely tuned by the introduction of various substituents. mdpi.com
Anthracene-based fluorescent probes have been developed for the detection of various analytes, including metal ions. nih.gov These sensors often operate on a "turn-on" or "turn-off" mechanism, where the presence of the analyte causes a significant enhancement or quenching of the fluorescence signal. nih.gov For instance, an anthracene-based probe integrated with a thiophene (B33073) moiety has been shown to selectively detect chromium(III) ions with a "turn-on" fluorescence response and a low detection limit. nih.gov The design of such probes typically involves a fluorophore (the anthracene unit) and a chelating or binding moiety that interacts with the target analyte. nih.govmdpi.com
While specific studies on this compound as a fluorescent probe for metal ions are not widely reported, its electron-rich nature, due to the two methoxy groups, suggests it could act as an effective photoinduced electron transfer (PET) sensor. In a PET sensor, the analyte interacts with the receptor, altering the efficiency of electron transfer from the receptor to the excited fluorophore, thereby modulating the fluorescence output.
Supramolecular Architectures and Host-Guest Chemistry
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The planar and rigid structure of the anthracene core makes it an excellent building block for creating well-defined supramolecular architectures.
Anthracene derivatives have been incorporated into macrocyclic structures to create receptors capable of binding guest molecules. nih.gov A study on a simple anthracene derivative with four alkoxy tails demonstrated the formation of a highly ordered two-dimensional porous network at a solid/liquid interface. nih.gov These self-assembled structures displayed cavities that could co-adsorb solvent molecules.
This demonstrates the principle of host-guest chemistry, where a larger host molecule (the macrocycle) encapsulates a smaller guest molecule. The functionality of this particular patterned surface was shown by the ability to replace the included solvent molecules with coronene, a guest molecule whose size is complementary to the cavities formed by the anthracene derivative. nih.govresearchgate.net This selective binding is a hallmark of molecular recognition. Furthermore, the anthracene units within this 2D structure could undergo a [4+4] photodimerization, altering the physical and electronic properties of the surface. nih.gov This highlights the potential for creating photo-responsive supramolecular materials based on alkoxy-substituted anthracenes like this compound.
The electron-rich aromatic system of this compound, enhanced by its electron-donating methoxy groups, allows it to act as an electron donor in the formation of charge-transfer (CT) complexes. nih.gov In a CT complex, a partial transfer of electronic charge occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of an electron acceptor molecule. mdpi.comscienceopen.com This interaction results in the formation of a new, characteristic absorption band at a lower energy (longer wavelength) than the absorptions of the individual donor or acceptor molecules.
The formation of CT complexes between various anthracene derivatives and the strong electron acceptor tetracyanoethylene (B109619) (TCNE) has been studied. arxiv.org Theoretical calculations using many-body GW and Bethe-Salpeter approaches have been shown to accurately predict the charge-transfer excitation energies for these complexes. arxiv.org The energy of the CT transition is highly dependent on the ionization potential of the donor and the electron affinity of the acceptor. The presence of methoxy groups on the anthracene ring lowers its ionization potential, making it a stronger electron donor and typically shifting the CT absorption band to lower energies compared to unsubstituted anthracene.
| Donor Molecule | Acceptor Molecule | Calculated CT Excitation Energy (eV) |
|---|---|---|
| Anthracene | TCNE | 1.68 |
Theoretical charge-transfer (CT) excitation energy for the complex between anthracene and tetracyanoethylene (TCNE). arxiv.org The introduction of electron-donating groups like methoxy on the anthracene core is expected to lower this excitation energy.
These charge-transfer interactions are fundamental to various phenomena in materials science, including the mechanism of action of some organic semiconductors and the design of materials with novel optical and electronic properties. mdpi.com
Principles of Self-Assembly and Intermolecular Forces
The supramolecular assembly of this compound in the solid state is dictated by a delicate interplay of various intermolecular forces. X-ray diffraction studies have revealed that this compound crystallizes in the orthorhombic system, belonging to the Pbca space group. jst.go.jp The arrangement of molecules within the crystal lattice is primarily governed by weak non-covalent interactions, including π-π stacking and C-H···π interactions.
In the crystal structure of this compound, the two methoxy groups adopt a syn-geometry and are coplanar with the anthracene ring. jst.go.jp This planarity facilitates the formation of π-π stacking interactions between the aromatic cores of adjacent molecules. However, unlike some anthracene derivatives that exhibit face-to-face π-π stacking, this compound is more likely to adopt a slipped-parallel or herringbone packing motif, which is common for unsubstituted anthracene. researchgate.netnih.gov This arrangement helps to minimize electrostatic repulsion and maximize attractive dispersion forces. The presence of methoxy groups can influence the stacking arrangement due to steric effects and their ability to participate in weak hydrogen bonds. scielo.br
The intermolecular interactions are crucial in determining the bulk properties of the material. The collective strength and directionality of these forces dictate the crystal packing, which in turn influences properties such as charge carrier mobility in organic semiconductors. For instance, efficient π-orbital overlap is a prerequisite for high charge mobility, and this is directly related to the stacking distance and geometry in the crystal. researchgate.net The study of how substituents, like the methoxy groups in this compound, control these packing structures is a key aspect of crystal engineering. scielo.bracs.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 6.3805(5) |
| b (Å) | 15.624(1) |
| c (Å) | 24.778(2) |
| Volume (ų) | 2470.0(4) |
| Z | 8 |
Catalysis and Photocatalysis Research Contexts
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. youtube.com Anthracene and its derivatives are well-known participants in PET processes due to their accessible excited states. researchgate.net In the context of this compound, the electron-donating nature of the two methoxy groups enhances the electron density of the anthracene core, making it a more potent electron donor in its excited state compared to unsubstituted anthracene.
The study of PET involving anthracene derivatives is crucial for the development of organic photocatalysts for a range of applications, including organic synthesis and solar energy conversion. nih.govmtu.edu The ability to tune the electronic properties of the anthracene core through substitution, as with the methoxy groups in this compound, allows for the rational design of photocatalysts with specific redox potentials and excited-state lifetimes.
Singlet Oxygen Generation and Applications in Photochemistry (using related anthracenes)
The general mechanism involves the photoexcitation of the anthracene derivative to its singlet excited state, followed by intersystem crossing to the triplet state. This triplet state can then transfer its energy to molecular oxygen, resulting in the formation of singlet oxygen and the return of the anthracene derivative to its ground state. nist.gov
A significant application of this process lies in the ability of anthracenes to chemically trap the generated singlet oxygen through a [4+2] cycloaddition reaction across the 9 and 10 positions, forming a stable endoperoxide. rsc.orgnih.gov These endoperoxides can store the singlet oxygen and release it upon thermal or photochemical stimulation. researchgate.netacs.orggu.se This "catch and release" capability makes anthracene derivatives attractive for applications where controlled delivery of singlet oxygen is required, such as in photodynamic therapy or for specific chemical oxidations. researchgate.net The substituents on the anthracene ring can influence both the efficiency of singlet oxygen generation and the stability and release properties of the resulting endoperoxide. researchgate.net
| Compound | Solvent | ΦΔ |
|---|---|---|
| 9,10-Diphenylanthracene | Benzene (B151609) | 0.76 |
| 9,10-Dimethylanthracene | Benzene | 0.73 |
| Anthracene | Benzene | 0.61 |
Note: Data for related compounds are presented to illustrate the general capability of the anthracene core.
Building Blocks for Advanced Organic Synthesis and Materials
This compound serves as a versatile building block for the synthesis of more complex organic molecules and functional materials. Its utility stems from the reactivity of the anthracene core, which can participate in a variety of chemical transformations.
One of the most important reactions of anthracene derivatives is the Diels-Alder reaction, a [4+2] cycloaddition where the central ring of the anthracene acts as a diene. mnstate.eduwikipedia.org This reaction is a powerful tool for the construction of six-membered rings and has been widely used in the synthesis of complex natural products and new materials. wikipedia.org The presence of electron-donating methoxy groups at the 1 and 4 positions of this compound increases the electron density of the diene system, which can enhance its reactivity towards electron-deficient dienophiles in normal-demand Diels-Alder reactions. youtube.com This allows for the construction of intricate molecular architectures with a high degree of stereochemical control.
Beyond the Diels-Alder reaction, the anthracene scaffold of this compound can be functionalized through various other reactions, such as electrophilic aromatic substitution, to introduce additional functional groups. These modifications can be used to tune the electronic and photophysical properties of the molecule or to provide handles for polymerization. The resulting polymers, incorporating the this compound unit, can exhibit interesting optical and electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. beilstein-journals.orgbeilstein-journals.org The synthesis of various anthracene diimides and other derivatives highlights the broad potential of the anthracene core as a fundamental component in the construction of advanced materials. beilstein-journals.orgresearchgate.net
| Compound Name |
|---|
| This compound |
| Anthracene |
| 9,10-Diphenylanthracene |
| 9,10-Dimethylanthracene |
Q & A
Basic Questions
Q. What are the key synthetic pathways for 1,4-dimethoxyanthracene, and how do reaction conditions influence yield?
- Methodology : this compound is typically synthesized via sequential reduction and methylation of anthraquinone derivatives. For example:
- Step 1 : Reduction of 1,4-dihydroxy-9,10-anthraquinone (quinizarin) using NaBH₄ in methanol yields 1,4-anthraquinone.
- Step 2 : Further reduction with Na₂S₂O₄ (sodium hydrosulfite) in dioxane/water produces 1,4-anthracenediol.
- Step 3 : Methylation of the diol using NaH and iodomethane (Me-I) in DMF generates this compound.
Variations in solvent choice (e.g., DMF vs. THF) and reaction temperature (e.g., sealed-tube heating at 150°C for condensation reactions) significantly impact purity and yield .
Q. How is this compound characterized analytically?
- Methodology : Common techniques include:
- NMR Spectroscopy : Proton and carbon NMR identify methoxy group positions and aromatic proton environments.
- HPLC : Optimized methods using C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v, pH 5) enable quantification and purity assessment .
- X-ray Crystallography : Resolves molecular geometry and packing structures, as demonstrated in related anthracene derivatives .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology :
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic buildup and moisture absorption .
- Exposure Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, flush with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodology :
- Cross-Validation : Compare NMR, IR, and mass spectrometry data across multiple synthesis batches and independent studies.
- Crystallographic Validation : Use single-crystal X-ray structures to confirm molecular configurations, as discrepancies may arise from solvent effects or polymorphism .
- Systematic Review : Apply EPA’s data quality assessment framework, which includes verifying sources (e.g., peer-reviewed journals vs. gray literature) and resolving conflicts via targeted re-testing .
Q. What strategies optimize this compound’s application in supramolecular chemistry?
- Methodology :
- Functionalization : Introduce electron-withdrawing/donating groups (e.g., bromine, amino) to modulate electronic properties for host-guest interactions.
- Aggregation Studies : Use UV-Vis and fluorescence spectroscopy to monitor π-π stacking behavior in solvents like toluene or THF. Structural analogs (e.g., 1,4-dimethoxy-9,10-anthraquinone) exhibit face-to-face dimeric aggregation, which can guide design .
Q. How do competing reaction pathways during methylation affect regioselectivity?
- Methodology :
- Kinetic Control : Lower temperatures (0–25°C) favor mono-methylation intermediates, while higher temperatures (≥60°C) promote di-methylation.
- Base Selection : NaH in DMF provides strong deprotonation, reducing side reactions compared to milder bases like K₂CO₃ .
- Byproduct Analysis : Use LC-MS to identify regioisomers (e.g., 1,5- vs. 1,4-substituted products) and adjust stoichiometry accordingly .
Q. What computational methods predict the photophysical properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model HOMO-LUMO gaps and absorption spectra.
- MD Simulations : Assess solvent effects on excited-state behavior, validated against experimental fluorescence quantum yields .
Q. How can literature searches for this compound be structured to ensure comprehensiveness?
- Methodology :
- Search Strings : Combine CAS No. (13076-29-4) with synonyms (e.g., "1,4-dimethoxy-anthracene") and Boolean operators in databases like SciFinder and Reaxys .
- Gray Literature : Include technical reports and patent databases using automated scraping tools for PDFs, as recommended by EPA’s TSCA framework .
- Quality Filters : Prioritize studies with detailed experimental protocols and independent reproducibility .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O₂ | |
| Molecular Weight | 238.29 g/mol | |
| CAS No. | 13076-29-4 | |
| Common Solvents | DMF, THF, toluene |
Table 2 : Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Regioisomers (e.g., 1,5-dimethoxy) | Competing methylation sites | Adjust base strength, temperature |
| Residual dioxane | Reduction step | Purge with N₂, azeotropic drying |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
